Cas no 346-41-8 (Benzene, 1,1'-oxybis[2-nitro-4-(trifluoromethyl)-)
346-41-8 structure
Product Name:Benzene, 1,1'-oxybis[2-nitro-4-(trifluoromethyl)-
CAS No:346-41-8
MF:C14H6F6N2O5
MW:396.198264598846
CID:1463385
PubChem ID:2799020
Update Time:2025-04-20
Benzene, 1,1'-oxybis[2-nitro-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-nitro-1-[2-nitro-4-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)benzene
- 346-41-8
- DTXSID50384044
- SCHEMBL10980033
- Benzene, 1,1'-oxybis[2-nitro-4-(trifluoromethyl)-
- RNYZRNGBNIOOHT-UHFFFAOYSA-N
- 2-nitro-4-trifluoromethylphenyl ether
-
- Inchi: 1S/C14H6F6N2O5/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H
- InChI Key: RNYZRNGBNIOOHT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])OC1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 396.01808
- Monoisotopic Mass: 396.01809027g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 95.51
Benzene, 1,1'-oxybis[2-nitro-4-(trifluoromethyl)- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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